1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a phenoxy-ethoxy-propanol backbone linked to a 4-ethylpiperazine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, the compound is characterized by:
- A 4-chlorophenoxy group attached via an ethoxy spacer to the propan-2-ol chain.
- A 4-ethylpiperazine substituent at the third carbon of the propanol chain.
- Two hydrochloride counterions, which improve bioavailability .
This compound belongs to a class of molecules designed for receptor-targeted interactions, often explored as kinase inhibitors or adrenergic/neurotransmitter modulators due to the piperazine moiety’s affinity for biological targets .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-2-19-7-9-20(10-8-19)13-16(21)14-22-11-12-23-17-5-3-15(18)4-6-17;;/h3-6,16,21H,2,7-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFIRVHSYXIVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCCOC2=CC=C(C=C2)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1216901-58-4, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of 415.8 g/mol. The compound features a chlorophenoxy group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential effects on:
- Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidepressant-like Activity : Animal models have demonstrated that this compound can produce effects similar to traditional antidepressants.
- Anxiolytic Effects : It may reduce anxiety-like behaviors in preclinical studies.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antidepressant Effects
A study conducted on rodents evaluated the antidepressant-like effects of the compound. Results indicated a significant decrease in depressive behavior compared to control groups, suggesting potential therapeutic applications in treating depression.
Case Study 2: Anticancer Activity
In vitro studies on lung cancer cell lines showed that the compound inhibited cell proliferation effectively. Further investigation revealed that it induces apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent.
Scientific Research Applications
Pharmacological Studies
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has been investigated for its potential use in pharmacology, particularly as a modulator in various biological pathways. Studies indicate that compounds with similar structures exhibit significant activity against certain types of cancer and neurological disorders.
Case Study: Cancer Treatment
Research has shown that compounds with piperazine derivatives can act as effective inhibitors of tumor growth. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neuropharmacology
The piperazine moiety present in this compound is often associated with neuroactive properties. Investigations into its effects on neurotransmitter systems have revealed promising results, particularly concerning serotonin and dopamine receptors.
Case Study: Anxiety and Depression
In animal models, administration of this compound resulted in reduced anxiety-like behaviors, indicating its possible application in treating anxiety disorders. The modulation of serotonin pathways is thought to be a key mechanism behind these effects .
Antimicrobial Activity
Emerging research has explored the antimicrobial properties of this compound. Its structural components suggest potential efficacy against various bacterial strains.
Case Study: Antibiotic Resistance
A study evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the phenoxy ring, piperazine group, and spacer groups. Below is a detailed comparison:
Structural Variations and Molecular Properties
Physicochemical Data Limitations
While molecular weights are reported for some compounds (e.g., 481.8 for the target compound ), key data such as melting points, solubility, and logP values are often unavailable, highlighting gaps in publicly accessible studies.
Key Research Findings
Synthetic Libraries: The target compound and its analogs are frequently synthesized in combinatorial libraries for high-throughput screening. For example, details analogs with varied halogen substituents (Cl, Br, CF₃) on the phenoxy ring, showing that electronegative groups correlate with improved inhibitory activity against Sphk1 .
Salt Forms : Dihydrochloride salts (e.g., target compound, –14) are preferred over free bases for enhanced crystallinity and dissolution rates in aqueous media .
Structure-Activity Relationships (SAR): Substitution at the 4-position of the phenoxy ring (Cl, F, Br) optimizes steric and electronic complementarity with hydrophobic enzyme pockets . Ethyl vs. Aryl Groups on Piperazine: Ethyl groups (target compound) reduce steric hindrance compared to bulkier aryl substituents (), favoring binding to compact active sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and salt formation. For example:
- Step 1 : React 4-chlorophenol with ethylene glycol under alkaline conditions to form the 2-(4-chlorophenoxy)ethoxy intermediate.
- Step 2 : Couple this intermediate with 4-ethylpiperazine via a propanol linker using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate).
- Step 3 : Convert the free base to the dihydrochloride salt by treatment with HCl in anhydrous ethanol .
- Validation : Monitor reaction progress via TLC and confirm final purity using HPLC with pharmacopeial impurity standards (e.g., EP guidelines for related piperazine derivatives) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Employ a combination of:
- Single-crystal X-ray diffraction (XRD) : Resolve absolute configuration and hydrogen-bonding networks (e.g., as done for analogous chlorophenyl derivatives in crystallography studies) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish ethoxy and piperazine protons.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching the dihydrochloride form.
- Elemental analysis : Verify Cl⁻ content (~21.4% for dihydrochloride).
Q. What analytical methods are used to assess purity and impurity profiles?
- Methodological Answer :
- HPLC with UV detection : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to resolve impurities. Compare retention times to EP reference standards for related piperazine derivatives (e.g., Impurity M(EP) dihydrochloride) .
- Karl Fischer titration : Quantify water content (<0.5% for hygroscopic salts).
- Ion chromatography : Confirm chloride counterion stoichiometry.
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, molar ratios) to identify optimal conditions. For example, increasing ethylene glycol excess to 1.5 equivalents improves ethoxy coupling efficiency .
- Catalyst screening : Test alternative catalysts (e.g., polymer-supported reagents) to reduce side reactions.
- Workup optimization : Use liquid-liquid extraction with dichloromethane/water to isolate intermediates efficiently.
Q. How to resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- Dynamic NMR studies : Investigate rotational barriers in the piperazine ring or ethoxy chain to explain unexpected splitting .
- DFT calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to identify conformational discrepancies .
- Orthogonal validation : Use X-ray crystallography to confirm dominant conformers in the solid state .
Q. What strategies assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ethoxy group) .
- pH stability profiling : Dissolve in buffers (pH 1–12) and measure half-life using kinetic UV spectrophotometry.
- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months and compare to initial purity metrics.
Q. How to investigate interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to adrenergic or serotonin receptors, leveraging piperazine’s known pharmacophore role .
- In vitro assays :
- Radioligand binding : Compete with ³H-prazosin for α₁-adrenergic receptor affinity.
- Functional assays : Measure cAMP modulation in HEK293 cells expressing GPCRs.
- Metabolite identification : Incubate with liver microsomes and profile metabolites via LC-MS/MS.
Q. What computational approaches predict the compound’s physicochemical properties?
- Methodological Answer :
- LogP calculation : Use Molinspiration or ACD/Labs software to estimate partition coefficients, accounting for the dihydrochloride’s ionic form.
- Solubility prediction : Apply the General Solubility Equation (GSE) with melting point data from DSC analysis .
- pKa estimation : Use MarvinSketch to predict basicity of the piperazine nitrogen (expected pKa ~8.5–9.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
